molecular formula C22H15BrN2O4 B393154 N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B393154
M. Wt: 451.3g/mol
InChI Key: IJEFVTGPWOATIO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and an isoindolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindoline Core: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is added via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
  • N-(4-fluorophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
  • N-(4-methylphenyl)-2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Uniqueness

N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H15BrN2O4

Molecular Weight

451.3g/mol

IUPAC Name

N-(4-bromophenyl)-2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H15BrN2O4/c1-29-19-5-3-2-4-18(19)25-21(27)16-11-6-13(12-17(16)22(25)28)20(26)24-15-9-7-14(23)8-10-15/h2-12H,1H3,(H,24,26)

InChI Key

IJEFVTGPWOATIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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